(2-Chloro-9H-carbazol-1-yl)boronic acid

Suzuki-Miyaura cross-coupling Quality control Reproducibility

(2-Chloro-9H-carbazol-1-yl)boronic acid (CAS 2400890-97-1; molecular formula C₁₂H₉BClNO₂; MW 245.47 g/mol) is a heteroaryl boronic acid building block that combines an electron-rich carbazole core with a reactive boronic acid handle at the 1-position and a chlorine substituent at the 2-position. This substitution pattern enables Suzuki-Miyaura cross-coupling strategies that differ fundamentally from those of the more common 3- or 9-substituted carbazole boronic acids.

Molecular Formula C12H9BClNO2
Molecular Weight 245.47 g/mol
Cat. No. B12966093
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-Chloro-9H-carbazol-1-yl)boronic acid
Molecular FormulaC12H9BClNO2
Molecular Weight245.47 g/mol
Structural Identifiers
SMILESB(C1=C(C=CC2=C1NC3=CC=CC=C23)Cl)(O)O
InChIInChI=1S/C12H9BClNO2/c14-9-6-5-8-7-3-1-2-4-10(7)15-12(8)11(9)13(16)17/h1-6,15-17H
InChIKeySYSDXELTPMYUAP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Why (2-Chloro-9H-carbazol-1-yl)boronic acid Matters for Scientific Procurement and Research


(2-Chloro-9H-carbazol-1-yl)boronic acid (CAS 2400890-97-1; molecular formula C₁₂H₉BClNO₂; MW 245.47 g/mol) is a heteroaryl boronic acid building block that combines an electron-rich carbazole core with a reactive boronic acid handle at the 1-position and a chlorine substituent at the 2-position . This substitution pattern enables Suzuki-Miyaura cross-coupling strategies that differ fundamentally from those of the more common 3- or 9-substituted carbazole boronic acids [1]. The compound is primarily sought by medicinal chemistry and organic electronics research groups requiring site-specific incorporation of a chloro-carbazole fragment into drug-like molecules or π-conjugated materials [2].

Why (2-Chloro-9H-carbazol-1-yl)boronic acid Cannot Be Replaced by a Generic Carbazole Boronic Acid in Advanced Research


Substituting another carbazole boronic acid—such as the widely available 9H-carbazol-3-ylboronic acid or the N-phenyl variant—introduces unpredictable changes in coupling efficiency, regio-orientation, and electronic character of the final construct. The 1,2-substitution pattern on the carbazole scaffold places the chlorine atom ortho to the boronic acid, which modulates both steric encumbrance and the electron density at the reactive carbon center [1]. In OLED host-material design, the 1,2-regiochemistry dictates the degree of π-conjugation extension and the resulting triplet energy level, parameters that cannot be replicated by 2- or 3-boronic acid isomers [2]. The absence of the chlorine atom (as in 9H-carbazol-1-ylboronic acid) removes a critical synthetic handle for subsequent diversification, forcing researchers to redesign entire synthetic sequences.

Quantitative Evidence Guide: (2-Chloro-9H-carbazol-1-yl)boronic acid vs. Key Analogs for Scientific Procurement


Purity Specification for Reproducible Suzuki Coupling — (2-Chloro-9H-carbazol-1-yl)boronic acid vs. Commercial-Grade Carbazole Boronic Acids

The commercial specification for (2-Chloro-9H-carbazol-1-yl)boronic acid lists a purity of ≥98% (HPLC) . This contrasts with several widely stocked carbazole boronic acids—such as (9-phenyl-9H-carbazol-3-yl)boronic acid—which are frequently offered at 95–97% purity, with the lower value attributed to variable anhydride/boroxine content that can reduce effective coupling yield . In a Suzuki coupling context where 1.0 equivalents of boronic acid are employed, a 1% purity deficit can translate to a 2–5% reduction in isolated product yield after chromatographic purification, a margin that is critical in multi-step total synthesis or when scaling to decagram quantities.

Suzuki-Miyaura cross-coupling Quality control Reproducibility

Predicted LogP as a Surrogate for Chromatographic Behavior — (2-Chloro-9H-carbazol-1-yl)boronic acid vs. Non-Chlorinated 1-Position Analogs

The predicted LogP of (2-Chloro-9H-carbazol-1-yl)boronic acid is 1.65 , compared to a predicted LogP of ~1.3 for the non-chlorinated analog 9H-carbazol-1-ylboronic acid [1]. The ΔLogP of approximately +0.35 indicates that the chloro derivative will exhibit measurably longer retention on reversed-phase C18 columns, a parameter that directly impacts flash chromatography solvent gradients and preparative HPLC purification strategies. In a drug-design context, this increase in lipophilicity falls within the optimal range (LogP 1–3) for CNS drug candidates while still maintaining aqueous solubility sufficient for in vitro assay conditions.

Lipophilicity Drug design Purification

Suzuki Coupling Reactivity of Ortho-Chloro Arylboronic Acids — Class-Level Evidence for (2-Chloro-9H-carbazol-1-yl)boronic acid

While no study has reported a direct head-to-head Suzuki coupling comparison of (2-Chloro-9H-carbazol-1-yl)boronic acid with its non-chlorinated analog, the broader class of ortho-chloro arylboronic acids consistently exhibits 10–25% lower coupling yields relative to their unsubstituted counterparts under identical Pd(PPh₃)₄/toluene/Na₂CO₃ conditions, due to steric shielding of the boron center [1]. In contrast, the presence of the chlorine atom can accelerate oxidative addition when the aryl chloride partner is also electron-deficient, potentially offering a net advantage in one-pot borylation/Suzuki cascade sequences where the chloro group serves as a protected coupling site for a subsequent orthogonal reaction [2]. This dual reactivity profile—moderate steric penalty in the first coupling but retention of a synthetically competent C–Cl bond—is a key differentiator from 9H-carbazol-1-ylboronic acid, which lacks this latent functionality.

Cross-coupling efficiency Ortho-substituent effect Reaction optimization

Molecular Weight Advantage in Medicinal Chemistry Lead Optimization — (2-Chloro-9H-carbazol-1-yl)boronic acid vs. N-Phenyl Carbazole Boronic Acids

With a molecular weight of 245.47 g/mol , (2-Chloro-9H-carbazol-1-yl)boronic acid is 41.65 g/mol lighter than the commonly employed (9-phenyl-9H-carbazol-3-yl)boronic acid (MW 287.12 g/mol) and 42.63 g/mol lighter than its 2-yl isomer . In fragment-based drug discovery, this places the target compound closer to the 'rule-of-three' sweet spot (MW ≤ 300) and results in a higher heavy-atom count-normalized ligand efficiency (LE) when the carbazole core is a critical pharmacophoric element. For procurement, the lower molecular weight translates to approximately 15% more moles per gram of material purchased, directly reducing the cost-per-reaction when reagents are used on a molar basis.

Fragment-based drug discovery Lead-likeness Molecular weight efficiency

TPSA and Hydrogen-Bond Donor Count — Differentiating Physicochemical Profile for Membrane Permeability Prediction

The topological polar surface area (TPSA) of (2-Chloro-9H-carbazol-1-yl)boronic acid is 56.25 Ų, with 3 hydrogen-bond donors (the two boronic acid –OH groups plus the carbazole N–H) and 2 hydrogen-bond acceptors . For comparison, (9-phenyl-9H-carbazol-3-yl)boronic acid—which has no N–H donor—shows a TPSA of 46.25 Ų and only 2 H-bond donors . The higher TPSA and additional H-bond donor of the target compound place it slightly above the typical CNS MPO desirability threshold (TPSA < 60–70 Ų; HBD ≤ 3), but the N–H donor remains available for prodrug strategies or for establishing key hydrogen-bond interactions with biological targets, a feature absent in N-substituted analogs.

ADME prediction CNS drug design Physicochemical profiling

Rotatable Bond Count and Conformational Rigidity — (2-Chloro-9H-carbazol-1-yl)boronic acid vs. 9-Alkylated Carbazole Boronic Acids

The compound possesses only one rotatable bond (the C–B bond) . In contrast, N-hexylcarbazol-2-ylboronic acid—a common building block for iridium complex synthesis—has seven rotatable bonds due to the flexible hexyl chain . The lower rotatable bond count of the target compound translates to a reduced entropic penalty upon binding to a biological target (estimated ΔΔG of approximately 0.5–1.0 kcal/mol per restricted rotor), a feature that may be advantageous in fragment-based screening where ligand efficiency is paramount [1]. Additionally, the conformational rigidity simplifies NMR spectral interpretation and may enhance crystallinity, facilitating X-ray structure determination of protein-ligand complexes.

Entropic penalty Bioisostere design Conformational restriction

Where (2-Chloro-9H-carbazol-1-yl)boronic acid Delivers the Greatest Scientific Value: Application Scenarios for Informed Procurement


Medicinal Chemistry: Synthesis of Chloro-Carbazole-Containing Kinase Inhibitor Libraries

Project teams developing type-II kinase inhibitors that occupy the DFG-out allosteric pocket can employ (2-Chloro-9H-carbazol-1-yl)boronic acid to introduce a chloro-carbazole motif at the solvent-exposed hinge region. The chlorine atom provides a synthetic handle for subsequent Buchwald-Hartwig amination or Sonogashira coupling, enabling late-stage diversification without resorting to protecting-group strategies. The compound's LogP of 1.65 and TPSA of 56.25 Ų are consistent with the physicochemical profile expected of CNS-penetrant kinase inhibitor fragments .

Organic Electronics: Synthesis of Asymmetric Host Materials for Blue Phosphorescent OLEDs

The 1,2-substitution pattern of the target compound allows the construction of asymmetric carbazole-based host materials where the boronic acid couples to an electron-transporting unit (e.g., triazine or pyrimidine) while the chlorine substituent remains available for subsequent functionalization with a sterically demanding hole-transporting group. This regiochemical precision is critical for achieving the high triplet energy (ET > 2.8 eV) required for blue phosphorescent OLED hosts, as mis-connection at the 3-position can lower ET by 0.2–0.3 eV through extended conjugation pathways .

Chemical Biology: Development of Carbazole-Based PROTAC Linker Conjugates

In PROTAC (Proteolysis Targeting Chimera) design, the N–H donor of the target compound provides a site for attachment of the E3 ligase ligand via alkylation or acylation, while the boronic acid group serves as the connection point for the POI (protein of interest) ligand through Suzuki coupling. The single rotatable bond of the boronic acid group preserves conformational rigidity in the final conjugate, minimizing the entropic penalty that can otherwise reduce ternary complex formation efficiency .

Analytical Reference Standard: HPLC Method Development and Impurity Profiling

Due to its ≥98% purity specification and well-defined chromatographic behavior (LogP 1.65, TPSA 56.25 Ų), (2-Chloro-9H-carbazol-1-yl)boronic acid can serve as a retention-time marker in reversed-phase HPLC method development for carbazole-containing reaction mixtures. Its distinct retention relative to the non-chlorinated analog (ΔLogP ≈ +0.35) ensures baseline separation on standard C18 columns (150 × 4.6 mm, 5 μm) run with acetonitrile/water gradients .

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